

# The Elusive Structure of Loureiriol: A Case of Undiscovered or Mislabeled Identity

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## Compound of Interest

Compound Name: Loureiriol

Cat. No.: B3395392

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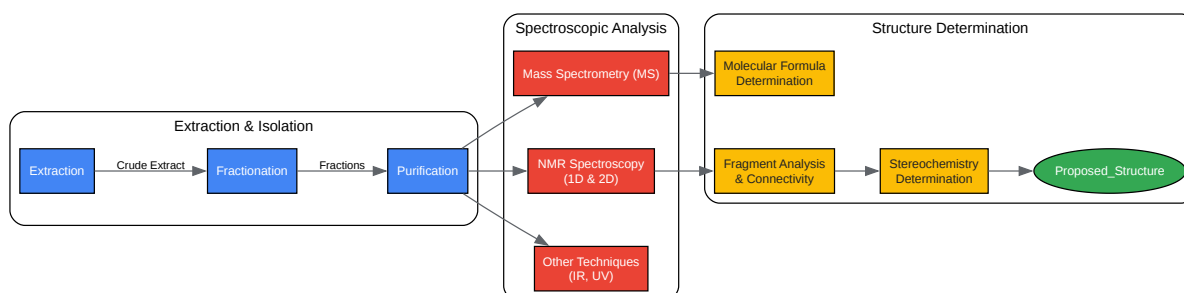
Despite extensive searches of chemical databases and the scientific literature, a detailed technical guide on the chemical structure elucidation of a compound named "**Loureiriol**" cannot be provided. The complete absence of published data, including spectroscopic and experimental protocols, suggests that "**Loureiriol**" may be an exceptionally rare, newly discovered compound with yet-to-be-published findings, or potentially a misnomer for another known natural product.

For researchers, scientists, and drug development professionals, the process of elucidating the chemical structure of a novel natural product is a meticulous journey involving isolation, purification, and a battery of analytical techniques. This process is fundamental to understanding a compound's potential therapeutic properties and mechanism of action. The core of this endeavor lies in the interpretation of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

## The Standard Path to Structure Elucidation: A Methodological Overview

The elucidation of a chemical structure, the primary goal for any new natural product, follows a well-established workflow. This process is critical for determining the precise arrangement of atoms and bonds within a molecule.

A typical experimental workflow for structure elucidation is outlined below:



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**Figure 1:** A generalized workflow for the structure elucidation of a novel natural product.

## Key Experimental Protocols in Structure Elucidation

Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following outlines the standard experimental protocols that would be employed in the structural determination of a compound like "**Loureiriol**," were it to be isolated.

### Table 1: Standard Experimental Protocols for Structure Elucidation

Experiment	Methodology
High-Resolution Mass Spectrometry (HRMS)	A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion, which is used to determine the molecular formula.
1D NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )	The isolated compound is dissolved in a deuterated solvent (e.g., $\text{CDCl}_3$ , $\text{DMSO-d}_6$ ) and placed in an NMR tube. $^1\text{H}$ NMR spectra are acquired to determine the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. $^{13}\text{C}$ NMR spectra, often acquired with proton decoupling, reveal the number and types of carbon atoms in the molecule.
2D NMR Spectroscopy (COSY, HSQC, HMBC)	COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton.
Infrared (IR) Spectroscopy	A small amount of the sample is analyzed, often as a thin film or mixed with KBr as a pellet. The IR spectrum reveals the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) based on their characteristic absorption frequencies.

# The "Loureiriol" Mystery: Potential Leads and Hypotheses

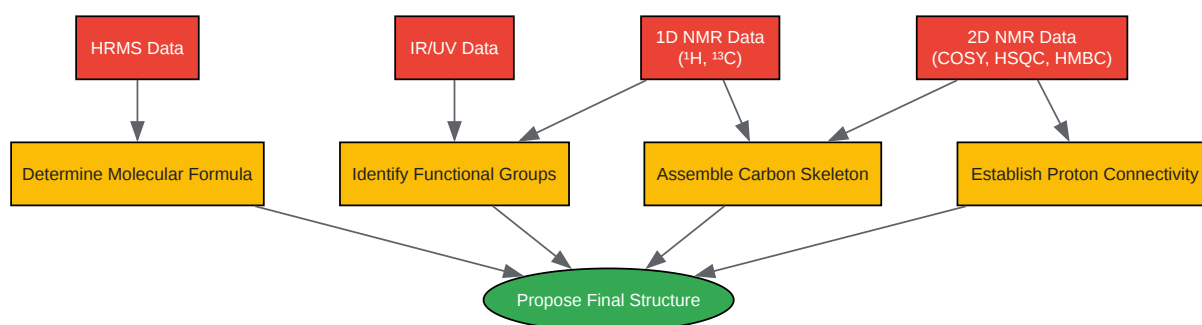
The name "**Loureiriol**" itself offers some clues. The suffix "-ol" typically indicates the presence of an alcohol (hydroxyl) functional group. The root "Loureir-" could be an eponym honoring a botanist, such as João de Loureiro, or it could refer to a plant genus.

Searches for phytochemicals in plants with similar names, such as *Drimys loureiroi*, have revealed the presence of drimane sesquiterpenes and flavonoids, but no compound explicitly named "**Loureiriol**." It is plausible that "**Loureiriol**" could be a novel compound from a species within the Lauraceae family, known for producing a rich diversity of secondary metabolites, including sesquiterpenoids.

Another possibility is a simple case of mistaken identity or a misspelling. For instance, "Luteolin" and "Chrysoeriol" are well-characterized flavonoids with names that bear a phonetic resemblance to "**Loureiriol**."

## Logical Relationship in Structure Elucidation

The process of piecing together the structural puzzle of a new molecule relies on a logical progression of data interpretation.



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